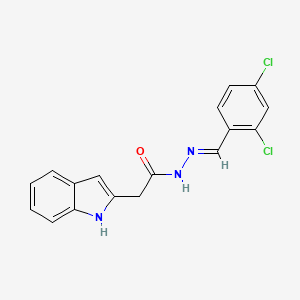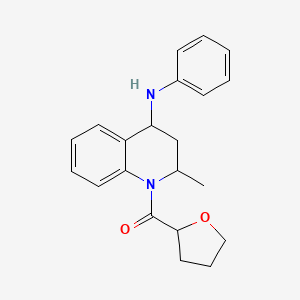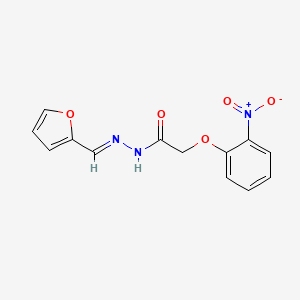
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide
描述
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as DBIH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIH is a hydrazone derivative of indole-2-carboxylic acid and has been reported to exhibit a wide range of biological activities, including anticancer, antitubercular, and antimicrobial properties.
作用机制
The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways and cellular processes. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the activity of key enzymes, such as topoisomerase II and HDACs, which play critical roles in cancer cell proliferation and survival. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and modulate multiple signaling pathways. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been shown to exhibit potent antitubercular and antimicrobial activities, inhibiting the growth of Mycobacterium tuberculosis and various bacterial and fungal strains.
实验室实验的优点和局限性
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments, including its potent activity against cancer cells and microorganisms, its ability to modulate multiple signaling pathways, and its relatively low toxicity. However, N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
未来方向
The potential therapeutic applications of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide are vast, and future research should focus on exploring its full therapeutic potential. Some possible future directions include:
1. Investigating the synergistic effects of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide with other anticancer and antimicrobial agents.
2. Developing novel formulations of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide to improve its solubility and bioavailability.
3. Investigating the mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide in more detail to identify new targets for drug development.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide in humans.
5. Exploring the potential of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide as a lead compound for the development of new drugs with improved therapeutic properties.
In conclusion, N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is a synthetic compound with significant potential for therapeutic applications in various diseases. Its potent anticancer, antitubercular, and antimicrobial activities make it an attractive candidate for drug development. Future research should focus on exploring its full therapeutic potential and developing new drugs based on its structure and mechanism of action.
科学研究应用
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been investigated for its antitubercular and antimicrobial activities. It has been reported to exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and various bacterial and fungal strains. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the growth of these microorganisms by targeting key enzymes and cellular processes.
属性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-6-5-12(15(19)8-13)10-20-22-17(23)9-14-7-11-3-1-2-4-16(11)21-14/h1-8,10,21H,9H2,(H,22,23)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYJRBLQRLYCK-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(methylamino)benzamide](/img/structure/B3856954.png)
![benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856965.png)


![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B3856980.png)
![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-piperidinyl)naphthoquinone](/img/structure/B3856981.png)
![(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3856992.png)
![3,3'-methylenebis{6-[(2-thienylcarbonyl)amino]benzoic acid}](/img/structure/B3856997.png)
![2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3857002.png)
![4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B3857015.png)
![4-methoxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857028.png)

![N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3857046.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3857054.png)